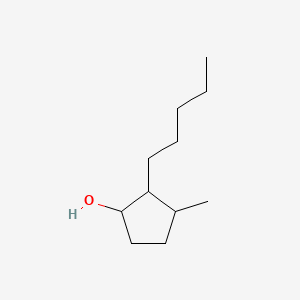
3-Methyl-2-pentylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-pentylcyclopentan-1-ol is an organic compound with the molecular formula C11H22O It is a cyclopentanol derivative characterized by a methyl group at the third position and a pentyl group at the second position on the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-pentylcyclopentan-1-ol can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions followed by purification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation and recrystallization are commonly employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-pentylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Formation of 3-Methyl-2-pentylcyclopentanone.
Reduction: Formation of 3-Methyl-2-pentylcyclopentane.
Substitution: Formation of 3-Methyl-2-pentylcyclopentyl chloride or bromide.
Scientific Research Applications
3-Methyl-2-pentylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-pentylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclopenten-1-ol: A structurally similar compound with a double bond in the cyclopentane ring.
2-Methyl-2-cyclopenten-1-one: Another related compound with a ketone functional group.
Uniqueness
3-Methyl-2-pentylcyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and a pentyl group on the cyclopentane ring differentiates it from other similar compounds and influences its reactivity and applications.
Properties
CAS No. |
76649-20-2 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
3-methyl-2-pentylcyclopentan-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h9-12H,3-8H2,1-2H3 |
InChI Key |
AASLUBJZRBOXBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(CCC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


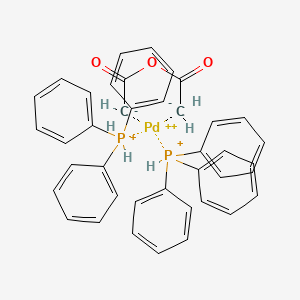
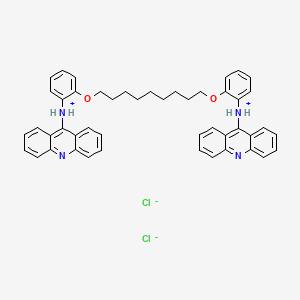

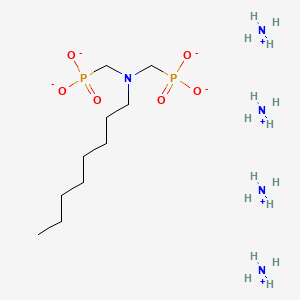


![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)
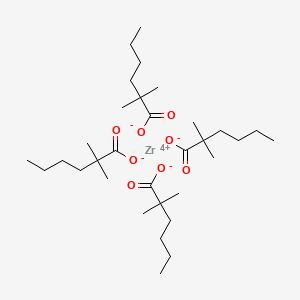
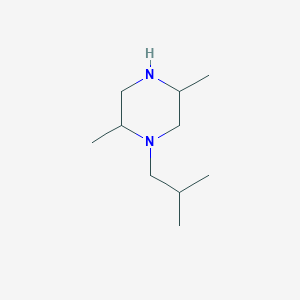
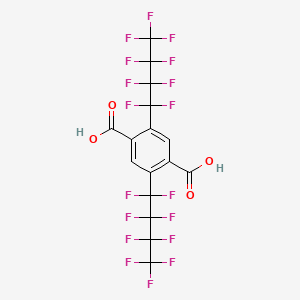


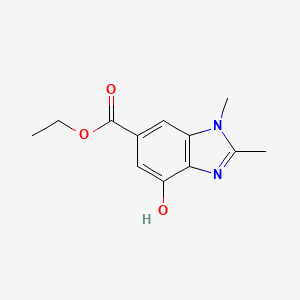
![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
